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Compound of Interest

Compound Name: N-Cyano-N,O-dimethylisourea

Cat. No.: B15246568

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR)
characterization of N-Cyano-N,O-dimethylisourea and its derivatives. Due to the limited
availability of public domain experimental data for this specific compound, this document
presents a detailed, hypothetical NMR analysis based on established principles and data from
structurally related molecules. This guide serves as a valuable resource for researchers in the
fields of medicinal chemistry, organic synthesis, and drug development by offering expected
spectral data, detailed experimental protocols for characterization, and a comparison with
alternative analytical techniques.

Introduction

N-Cyano-N,O-dimethylisourea is a small organic molecule with potential applications in
medicinal chemistry and as a building block in organic synthesis. Its structure combines a
cyano group, an isourea backbone, and two methyl groups in distinct chemical environments
(N-methyl and O-methyl). NMR spectroscopy is an indispensable tool for the structural
elucidation and purity assessment of such compounds. This guide will focus on the expected
1H and 13C NMR spectral data for N-Cyano-N,O-dimethylisourea.

Predicted NMR Data
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The following tables summarize the predicted *H and 3C NMR chemical shifts for N-Cyano-
N,O-dimethylisourea. These predictions are based on typical chemical shift ranges for similar
functional groups.[1][2][3][4]

Table 1: Predicted *H NMR Data for N-Cyano-N,O-dimethylisourea

Predicted Chemical

Protons . Multiplicity Integration
Shift (6, ppm)

N-CHs 3.0-34 Singlet 3H

O-CHs 3.8-4.2 Singlet 3H

Table 2: Predicted 3C NMR Data for N-Cyano-N,O-dimethylisourea

Carbon Predicted Chemical Shift (6, ppm)
CN 115-120

N-CHs 30-35

O-CHs 55-60

C=N (Isourea) 150 - 160

Experimental Protocols

This section outlines the methodologies for the synthesis and NMR characterization of N-
Cyano-N,O-dimethylisourea.

Synthesis of N-Cyano-N,O-dimethylisourea

A plausible synthetic route to N-Cyano-N,O-dimethylisourea could involve the reaction of O-
methylisourea with a cyanogen halide, followed by N-methylation. A general procedure is
outlined below:

¢ Cyanation of O-Methylisourea: O-Methylisourea hydrochloride or sulfate salt is neutralized
with a suitable base (e.g., sodium hydroxide or potassium carbonate) in an appropriate
solvent like methanol or acetonitrile. The resulting free O-methylisourea is then reacted with
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a cyanating agent such as cyanogen bromide at a controlled temperature (e.g., 0-10 °C).
The reaction progress is monitored by Thin Layer Chromatography (TLC).

o N-methylation: Upon completion of the cyanation reaction, a methylating agent, such as
methyl iodide or dimethyl sulfate, is added to the reaction mixture along with a base (e.g.,
potassium carbonate) to facilitate the methylation of the nitrogen atom. The reaction is
typically stirred at room temperature until completion.

o Work-up and Purification: The reaction mixture is then subjected to a standard aqueous
work-up to remove inorganic salts. The organic layer is dried over an anhydrous salt (e.qg.,
NazS0a4) and the solvent is removed under reduced pressure. The crude product is purified
by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl
acetate/hexane mixture) to yield pure N-Cyano-N,O-dimethylisourea.

NMR Sample Preparation and Data Acquisition

o Sample Preparation: Approximately 5-10 mg of the purified N-Cyano-N,O-dimethylisourea
is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs, DMSO-ds) in a 5 mm NMR
tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (& =
0.00 ppm).

e 1H NMR Spectroscopy: The *H NMR spectrum is recorded on a 400 MHz or 500 MHz NMR
spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay
of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are
accumulated to achieve a good signal-to-noise ratio.

e 13C NMR Spectroscopy: The 13C NMR spectrum is recorded on the same spectrometer,
typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to
obtain singlets for all carbon signals. A longer relaxation delay (e.g., 2-5 seconds) and a
larger number of scans (e.g., 1024 to 4096) are generally required due to the lower natural
abundance and smaller gyromagnetic ratio of the 13C nucleus.

Visualization of Key Information

The following diagrams illustrate the molecular structure and a general workflow for NMR
characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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